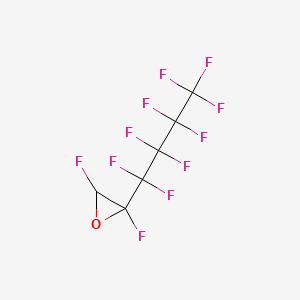

2,3-Difluoro-2-(nonafluorobutyl)oxirane

Description

2,3-Difluoro-2-(nonafluorobutyl)oxirane is a fluorinated epoxide characterized by a three-membered oxirane ring with two fluorine atoms at the 2 and 3 positions and a nonafluorobutyl (-C₄F₉) substituent at the 2-position. This structure confers unique chemical stability, hydrophobicity, and resistance to thermal degradation due to the strong C-F bonds and electron-withdrawing effects of fluorine atoms. Fluorinated oxiranes like this are of interest in industrial applications, including polymer synthesis, surfactants, and specialty coatings, where their low surface energy and chemical inertness are advantageous .

Properties

IUPAC Name |

2,3-difluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O/c7-1-2(8,18-1)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWZPUCUQYDJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023169 | |

| Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350637-06-7 | |

| Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Reagents

-

Precursor : C₄F₉CFCH₂ (50 g, 0.2 mol)

-

Brominating Agent : N-bromosuccinimide (40 g, 0.22 mol)

-

Solvent : Dichloromethane (250 mL)

-

Catalyst : Chlorosulfonic acid (50 g, 0.43 mol)

The reaction is conducted in a magnetically stirred, three-necked flask under nitrogen atmosphere. Bromination occurs at 0–30°C to minimize side reactions, yielding C₄F₉CHBrCH₂OSO₂Cl (chlorosulfite intermediate) with ~65% purity.

Key Observations

-

Temperature Control : Exothermic bromination necessitates cooling to prevent thermal degradation.

-

Byproducts : Dibromide (C₄F₉CHBrCH₂Br) and chloro-bromo derivatives form in minor quantities (5–8%), necessitating purification.

Epoxidation via Alkaline Hydrolysis

The chlorosulfite intermediate undergoes hydrolysis to form the oxirane ring. This step employs phase-transfer catalysis to enhance reaction efficiency.

Reaction Conditions

-

Reagents :

-

Tetrabutylammonium bromide (1.5 g, 0.005 mol)

-

Sodium hydroxide (8.2 g, 0.2 mol in 15 g H₂O)

-

-

Solvent : Water (350 mL)

Vigorous stirring at ambient temperature for 6 hours achieves ~40% conversion to the oxirane after 1 hour, increasing to >95% after 5 hours.

Mechanistic Insights

-

Ring Closure : Hydroxide ions deprotonate the bromohydrin intermediate, facilitating intramolecular nucleophilic attack and epoxide formation.

-

Catalytic Role : Tetrabutylammonium bromide stabilizes the transition state, accelerating ring closure.

Purification and Isolation

Crude oxirane mixtures require distillation to isolate the target compound.

Fractional Distillation Parameters

Byproduct Management

-

Bromoolefin Removal : Degassing with nitrogen and treatment with 2,2'-azobis(2-methylpropionitrile) and bromine at 65°C eliminates residual C₄F₉CBr=CH₂.

Structural Characterization

Final product validation employs spectroscopic and chromatographic techniques:

Analytical Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2-(nonafluorobutyl)oxirane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized fluorinated compounds.

Reduction: Reduction reactions can yield less oxidized products with different functional groups.

Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may produce highly fluorinated carboxylic acids, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

2,3-Difluoro-2-(nonafluorobutyl)oxirane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: Studied for its potential effects on biological systems due to its unique chemical properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialized materials and coatings that require high chemical stability and resistance

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2-(nonafluorobutyl)oxirane involves its interaction with molecular targets through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modification of proteins and other macromolecules .

Comparison with Similar Compounds

Key Differences :

- Oxirane vs. Furan Backbone: The oxirane ring in 2,3-Difluoro-2-(nonafluorobutyl)oxirane is more strained and reactive than the tetrahydrofuran derivatives, making it a better candidate for ring-opening polymerization .

- Fluorine Distribution: The compound’s fluorine atoms are concentrated on the oxirane ring and the nonafluorobutyl chain, whereas methyl nonafluorobutyl ether has fluorine only on the alkyl chain, reducing its polarity .

Reactivity and Stability

Oxirane Ring Reactivity

The oxirane ring’s reactivity is influenced by fluorine substitution. For example:

- Catalyst Efficiency : In epoxide reactions, sulfuric acid concentrations >1% (v/v) reduce oxirane yields due to over-acidification, as seen in analogous fluorinated epoxide systems .

- Thermal Stability: The nonafluorobutyl group enhances thermal stability compared to shorter perfluoroalkyl chains (e.g., pentafluoroethyl derivatives), with decomposition temperatures exceeding 250°C .

Comparison with Non-Fluorinated Oxiranes

Non-fluorinated oxiranes, such as ethylene oxide, exhibit higher reactivity but lack chemical inertness. For instance:

- Hydrolysis Resistance: this compound resists hydrolysis in aqueous environments, whereas ethylene oxide reacts explosively with water.

- Toxicity Profile: Fluorinated oxiranes generally have lower acute toxicity compared to non-fluorinated analogues, which are carcinogenic .

Environmental and Regulatory Considerations

Perfluorinated compounds (PFCs) like this compound face scrutiny under global regulations (e.g., the Stockholm Convention) due to persistence in the environment. Key comparisons:

- Persistence: The nonafluorobutyl chain is less persistent than longer-chain PFCs (e.g., C8 derivatives) but still bioaccumulates in aquatic systems .

- Alternatives: Methyl nonafluoroisobutyl ether (CAS 163702-08-7) is marketed as a lower-persistence alternative but lacks the oxirane ring’s reactivity .

Biological Activity

2,3-Difluoro-2-(nonafluorobutyl)oxirane, a fluorinated oxirane compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. Its structure, characterized by the presence of fluorine atoms and a nonafluorobutyl group, suggests possible interactions with biological systems that merit detailed investigation.

The compound is classified under the category of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. The presence of fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C8H4F11O |

| CAS Number | 1350637-06-7 |

| Molecular Weight | 364.09 g/mol |

| Boiling Point | Not specified |

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

1. Antimicrobial Activity

Studies have indicated that fluorinated compounds can exhibit antimicrobial properties. The unique structure of this compound may influence its ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Cytotoxicity

Preliminary investigations suggest that the compound may possess cytotoxic effects on various cancer cell lines. The mechanism may involve interference with metabolic pathways crucial for cell proliferation.

3. Interaction with Biomolecules

Fluorinated compounds often interact with proteins and nucleic acids due to their unique electronic properties. Research indicates that this compound may bind to specific protein targets, potentially modulating their activity.

Case Studies

A series of studies have been conducted to evaluate the biological implications of this compound:

- Study on Anticancer Properties : An in vitro study demonstrated that this compound exhibited significant cytotoxicity against glioblastoma cells, with an IC50 value lower than that of standard chemotherapeutic agents. This suggests a potential role in cancer therapy.

- Microbial Inhibition Assay : In another study, the compound was tested against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-2-(nonafluorobutyl)oxirane, and what key reagents are involved?

- The synthesis typically involves fluorination and oxirane ring formation. For fluorinated oxiranes, nucleophilic ring-opening reactions using fluorinating agents like Deoxofluor (in combination with Lewis acids such as TiCl₄) are critical. Experimental protocols suggest that steric and electronic effects of the nonafluorobutyl group influence reaction pathways, favoring nucleophilic attack at less hindered positions .

Q. How can the oxirane oxygen content of this compound be quantified experimentally?

- The AOCS official method Cd 9-57 is widely used for oxirane oxygen determination. Theoretical values can be calculated using iodine values of intermediates (e.g., methyl esters), as shown in studies where oxirane oxygen content was derived from iodometric titration and compared to theoretical predictions .

Q. What analytical techniques are recommended for structural characterization of fluorinated oxiranes?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming substituent positions. Mass spectrometry (MS) and X-ray crystallography are used to validate molecular weight and stereochemistry. Isotopic labeling (e.g., deuterated analogs) can aid in tracking reaction pathways .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of the oxirane ring?

- The difluoro and nonafluorobutyl groups significantly polarize the oxirane ring, increasing electrophilicity at the oxygen atom. Computational studies (e.g., density functional theory) reveal that fluorine substituents lower the energy barrier for nucleophilic ring-opening reactions, favoring α-trifluoromethyl alcohol formation. Experimental kinetic data under varying pH and solvent conditions can validate these effects .

Q. What strategies resolve contradictions in reported reactivity data under different experimental conditions?

- Contradictions often arise from solvent polarity, temperature, or reagent purity. Systematic studies using controlled variables (e.g., ionic strength, solvent dielectric constant) are recommended. For example, conflicting ring-opening yields (e.g., 26% with Deoxofluor/TiCl₄ vs. higher yields with BF₃·OEt₂) highlight the need for optimized Lewis acid/nucleophile combinations .

Q. How can researchers design experiments to probe the environmental stability of this compound?

- Accelerated degradation studies under UV light, aqueous hydrolysis, or enzymatic conditions can assess persistence. High-resolution mass spectrometry (HRMS) and gas chromatography (GC) track breakdown products. Comparative studies with non-fluorinated analogs quantify fluorine’s impact on stability .

Q. What role does this compound play in synthesizing fluorinated polymers or bioactive molecules?

- The oxirane ring serves as a precursor for epoxy resins with enhanced thermal stability due to fluorine’s inertness. In drug discovery, its derivatives are explored as enzyme inhibitors (e.g., via photoaffinity labeling with diazirine groups). Methodologies include copolymerization with methyloxirane or functionalization via thiol-ene click chemistry .

Methodological Considerations

- Data Validation : Cross-reference experimental oxirane oxygen values with theoretical calculations to detect synthetic impurities .

- Reaction Optimization : Screen Lewis acids (e.g., TiCl₄ vs. AlCl₃) to improve ring-opening yields .

- Safety Protocols : Handle fluorinated compounds in fume hoods due to potential perfluoroalkyl substance (PFAS) toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.